

The Pharmacological Profile of (R)-ML375: An Indepth Technical Guide

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Compound of Interest		
Compound Name:	(R)-ML375	
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Executive Summary

This technical guide provides a detailed pharmacological profile of **(R)-ML375**. It is crucial to note that the pharmacological activity associated with the compound commonly referred to as ML375 resides exclusively in its (S)-enantiomer. The (R)-enantiomer, **(R)-ML375**, is pharmacologically inactive at the M5 muscarinic acetylcholine receptor (mAChR). This document will first address the profile of **(R)-ML375**, establishing its lack of activity. Subsequently, a comprehensive pharmacological profile of the active (S)-enantiomer, (S)-ML375, will be presented, as this is the entity with therapeutic and research potential. This guide is intended for researchers, scientists, and drug development professionals.

Pharmacological Profile of (R)-ML375

(R)-ML375 is the (R)-enantiomer of the selective M5 muscarinic acetylcholine receptor (mAChR) negative allosteric modulator (NAM), ML375. Extensive in vitro studies have demonstrated that **(R)-ML375** is devoid of activity at the human M5 mAChR.[1] The pharmacological activity of racemic ML375 is entirely attributable to the (S)-enantiomer.[2]

In Vitro Potency

The lack of activity of **(R)-ML375** at the human M5 receptor is quantified by its half-maximal inhibitory concentration (IC50), which is greater than 30 μ M.[1] This contrasts sharply with the sub-micromolar potency of the (S)-enantiomer.



Pharmacological Profile of (S)-ML375

(S)-ML375, also referred to as VU0483253, is a potent, selective, and centrally nervous system (CNS) penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor.[2][3] Its high selectivity for the M5 subtype over other muscarinic receptors (M1-M4) makes it a valuable tool for studying the physiological roles of M5 and a potential therapeutic agent for CNS disorders involving dopaminergic dysfunction, such as addiction.[2][4]

Mechanism of Action

(S)-ML375 acts as a negative allosteric modulator, meaning it binds to a site on the M5 receptor that is distinct from the orthosteric site where the endogenous agonist, acetylcholine (ACh), binds.[2] This binding event reduces the affinity and/or efficacy of ACh, thereby inhibiting receptor activation.[4][5] This allosteric mechanism is confirmed by the observation that (S)-ML375 does not compete with the orthosteric antagonist [3H]-N-methylscopolamine ([3H]-NMS) for binding to the M5 receptor.[2] Instead, it decreases the dissociation rate of [3H]-NMS, which is characteristic of an allosteric interaction.[2]

Signaling Pathway

The M5 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Upon activation by acetylcholine, the M5 receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). (S)-ML375, by negatively modulating the receptor, inhibits this signaling cascade.





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Caption: M5 Receptor Signaling and Modulation by (S)-ML375.

Quantitative Data In Vitro Potency and Selectivity

(S)-ML375 exhibits sub-micromolar potency for the human and rat M5 receptors and demonstrates high selectivity against other muscarinic receptor subtypes.



Compound	Target	Species	Assay Type	IC50	Reference
(R)-ML375	M5 mAChR	Human	Calcium Mobilization	> 30 µM	[1][2]
(S)-ML375	M5 mAChR	Human	Calcium Mobilization	300 nM	[2][3]
(S)-ML375	M5 mAChR	Rat	Calcium Mobilization	790 nM	[2][3]
(S)-ML375	M1 mAChR	Human	Calcium Mobilization	> 30 μM	[2]
(S)-ML375	M2 mAChR	Human	Calcium Mobilization	> 30 μM	[2]
(S)-ML375	M3 mAChR	Human	Calcium Mobilization	> 30 μM	[2]
(S)-ML375	M4 mAChR	Human	Calcium Mobilization	> 30 µM	[2]

Pharmacokinetic Properties

(S)-ML375 has been shown to have favorable pharmacokinetic properties, including CNS penetration, in preclinical species.



Species	Route	Parameter	Value	Unit	Reference
Rat	IV (1 mg/kg)	CLp	2.5	mL/min/kg	[6]
Rat	IV (1 mg/kg)	t1/2	80	hr	[6]
Rat	РО	%F	80	%	[6]
Rat	РО	Cmax	1.4	μМ	[6]
Rat	РО	Tmax	7	hr	[6]
Cynomolgus Monkey	IV (1 mg/kg)	CLp	3.0	mL/min/kg	[6]
Cynomolgus Monkey	IV (1 mg/kg)	t1/2	10	hr	[6]

Experimental Protocols Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the Gq/11-mediated signaling of the M5 receptor.

- Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 mAChR are cultured in appropriate media.
- Cell Plating: Cells are seeded into 96-well plates and grown to confluence.
- Labeling: Cells are incubated overnight with [3H]-myo-inositol to label the cellular phosphoinositide pools.
- Compound Treatment: The cells are pre-incubated with varying concentrations of (S)-ML375 or vehicle for a specified period.
- Agonist Stimulation: Acetylcholine is added at a concentration that elicits a submaximal response (e.g., EC80) and incubated for a defined time.
- Assay Termination and Lysis: The reaction is stopped, and the cells are lysed.



- IP Extraction: The total inositol phosphates are separated from free inositol using Dowex anion-exchange chromatography.
- Quantification: The amount of [3H]-inositol phosphates is determined by scintillation counting.
- Data Analysis: The concentration-response curves for (S)-ML375 are plotted to determine its IC50 value.

Radioligand Binding Assay ([3H]-NMS Dissociation)

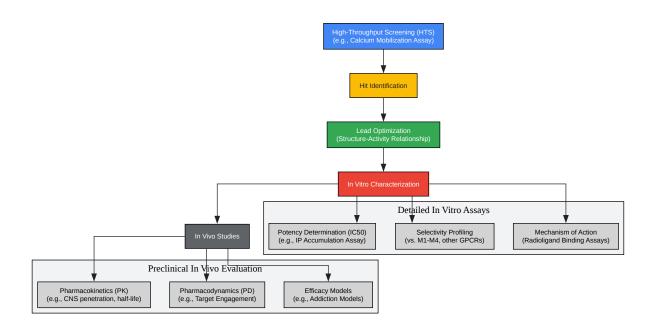
This assay is used to confirm the allosteric mechanism of action of (S)-ML375.

- Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human M5 mAChR.
- Radioligand Incubation: The membranes are incubated with the orthosteric muscarinic antagonist [3H]-N-methylscopolamine ([3H]-NMS) until equilibrium is reached.
- Dissociation Initiation: Dissociation of [3H]-NMS is initiated by adding a high concentration of a non-radiolabeled orthosteric antagonist (e.g., atropine) in the presence or absence of (S)-ML375.
- Sampling: Aliquots are taken at various time points.
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Quantification: The amount of radioactivity remaining on the filters is measured by liquid scintillation counting.
- Data Analysis: The dissociation rate of [3H]-NMS in the presence and absence of (S)-ML375 is calculated. A slower dissociation rate in the presence of (S)-ML375 indicates a negative allosteric interaction.

Experimental Workflow



The discovery and characterization of a selective NAM like (S)-ML375 typically follows a multistep process.



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Caption: Workflow for Discovery and Characterization of an M5 NAM.

Conclusion

In summary, the pharmacological profile of **(R)-ML375** is characterized by a lack of activity at the M5 muscarinic acetylcholine receptor. The potent and selective M5 NAM activity attributed to ML375 resides solely in the (S)-enantiomer. (S)-ML375 is a valuable pharmacological tool for



investigating the role of the M5 receptor in health and disease and represents a promising lead compound for the development of novel therapeutics for CNS disorders. Its well-defined mechanism of action, high selectivity, and favorable pharmacokinetic properties make it a subject of ongoing research and development.

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